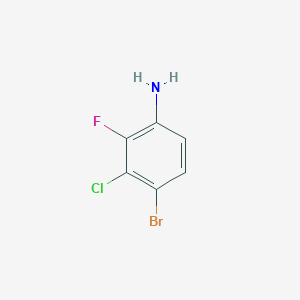

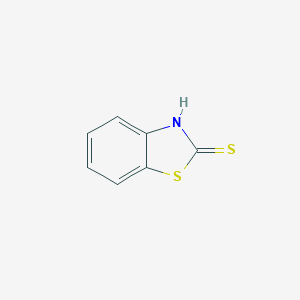

![molecular formula C6H14N2O3 B037750 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid CAS No. 112013-50-0](/img/structure/B37750.png)

3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid, also known as Tris or THP, is a common buffer used in biochemistry and molecular biology experiments. It is a zwitterionic molecule with a pKa value of 8.1, making it an effective buffer in the physiological pH range. Tris is widely used due to its low cost, high solubility, and compatibility with many biological systems.

Applications De Recherche Scientifique

3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid is commonly used as a buffer in biochemistry and molecular biology experiments. It is used to maintain a stable pH in solutions and to prevent changes in pH due to the addition of acids or bases. 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid is also used in gel electrophoresis, protein purification, and enzyme assays. In addition, 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid is used as a component in various biological buffers, such as TAE, TBE, and TE buffer.

Mécanisme D'action

3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid acts as a buffer by accepting or donating protons to maintain a stable pH. At pH 7.4, 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid is predominantly in its zwitterionic form, which allows it to effectively buffer in the physiological pH range. 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid also has a high solubility in water, which makes it an effective buffer in aqueous solutions.

Effets Biochimiques Et Physiologiques

3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid has been shown to have minimal effects on biological systems. It is non-toxic and does not interfere with enzymatic reactions or protein structure. However, 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid has been shown to interfere with some biological assays, such as the Bradford assay, due to its absorbance at 595 nm.

Avantages Et Limitations Des Expériences En Laboratoire

3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid has several advantages as a buffer in lab experiments. It is low cost, readily available, and compatible with many biological systems. 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid also has a pKa value that is close to physiological pH, making it an effective buffer in the physiological pH range. However, 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid has some limitations. It has a limited buffering capacity and can only buffer within one pH unit of its pKa value. 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid also has a tendency to form complexes with some metal ions, which can interfere with some biological assays.

Orientations Futures

There are several future directions for the use of 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid in scientific research. One potential direction is the development of 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid-based buffers with improved buffering capacity and compatibility with biological systems. Another direction is the use of 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid in the development of new diagnostic assays and drug delivery systems. Additionally, the use of 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid in the development of new biomaterials and tissue engineering applications is an area of active research.

Méthodes De Synthèse

3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid can be synthesized by reacting 1,3-dibromopropane with ammonia to form 1,3-diaminopropane. 1,3-diaminopropane is then reacted with acrylonitrile to form 3-(acrylamido)propylamine. Finally, 3-(acrylamido)propylamine is hydrolyzed with hydrochloric acid to form 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid. The synthesis method of 3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid is relatively simple and can be easily scaled up for large-scale production.

Propriétés

Numéro CAS |

112013-50-0 |

|---|---|

Nom du produit |

3-[(3-Amino-2-hydroxypropyl)amino]propanoic acid |

Formule moléculaire |

C6H14N2O3 |

Poids moléculaire |

162.19 g/mol |

Nom IUPAC |

3-[(3-amino-2-hydroxypropyl)amino]propanoic acid |

InChI |

InChI=1S/C6H14N2O3/c7-3-5(9)4-8-2-1-6(10)11/h5,8-9H,1-4,7H2,(H,10,11) |

Clé InChI |

PMCGGZVFVAZRFA-UHFFFAOYSA-N |

SMILES |

C(CNCC(CN)O)C(=O)O |

SMILES canonique |

C(CNCC(CN)O)C(=O)O |

Synonymes |

-bta--Alanine, N-(3-amino-2-hydroxypropyl)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

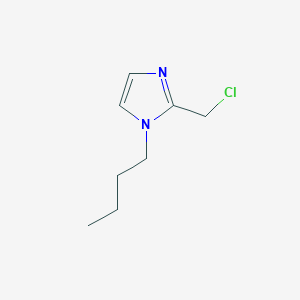

![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)

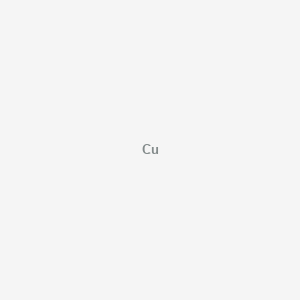

![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)